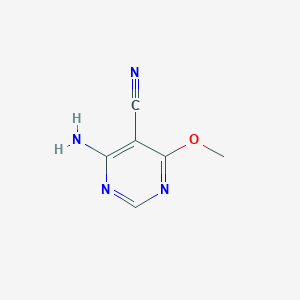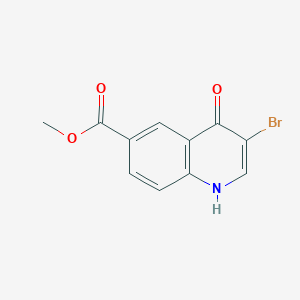
1-benzyl-4-hydroxyquinolin-2(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-benzyl-4-hydroxyquinolin-2(1H)-one involves several steps. One approach is the reaction of N-tritylated acrylamide with appropriate reagents to form the desired compound. Additionally, zinc(II) complexes of this compound can be readily prepared by mixing it with ZnSO4 in the presence of LiOH. These complexes have shown promise as potential hypoglycemic agents .
Wissenschaftliche Forschungsanwendungen
Green Synthesis Protocols
1-Benzyl-4-hydroxyquinolin-2(1H)-one is utilized in green chemistry for synthesizing various compounds. Kumar et al. (2015) developed a green, three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, leading to a variety of substituted functionalized compounds. This method is catalyst-free and solvent-free, highlighting its environmental benefits (Kumar et al., 2015).
Synthesis and Cytotoxic Activity
Research by Kadrić et al. (2014) focused on synthesizing 3-hydroxyquinolin-4(1H)-one derivatives to investigate their cytotoxic activity against cancer cell lines. The study also examined the fluorescence properties of these compounds, contributing to understanding their potential applications in cancer research (Kadrić et al., 2014).
Innovative Synthesis Approaches
Reddy et al. (2018) presented an innovative approach for synthesizing 7-Hydroxyquinolin-2(1H)-one, a key intermediate in the production of the antipsychotic drug Brexpiprazole. This approach offers a more efficient method for synthesizing this important compound, which has significant implications in medicinal chemistry (Reddy et al., 2018).
Antitumor Applications
A study by Mukherjee et al. (2010) explored the antitumor properties of 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione. This research is crucial for understanding the potential of such compounds in cancer treatment, especially in the context of cell cycle arrest and apoptosis induction in tumor cells (Mukherjee et al., 2010).
Carbon Dioxide Incorporation and Intramolecular Rearrangement
The work by Ishida et al. (2013) demonstrates the use of 4-hydroxyquinolin-2(1H)-one derivatives in efficient carbon dioxide incorporation and intramolecular rearrangement. This research contributes to the development of sustainable and environmentally friendly chemical processes (Ishida et al., 2013).
Inhibitors for HIV-1 Reverse Transcriptase
Suchaud et al. (2012) synthesized a series of 3-hydroxyquinolin-2(1H)-one derivatives as selective inhibitors of HIV-1 reverse transcriptase associated RNase H activity. Despite exhibiting high cellular cytotoxicity, these findings are significant for the development of novel antiviral agents (Suchaud et al., 2012).
Synthesis of Novel Azo Disperse Dyes
Research by Rufchahi and Mohammadinia (2014) involved the use of 6-Butyl-4-hydroxyquinolin-2-(1H)-one in synthesizing new azo disperse dyes. This study adds value to the field of dye and pigment chemistry, demonstrating the versatility of quinolin-2(1H)-one derivatives (Rufchahi & Mohammadinia, 2014).
Eigenschaften
IUPAC Name |
1-benzyl-4-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-10-16(19)17(11-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYILUVKUROMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715698 | |
| Record name | 1-Benzyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105024-96-2 | |
| Record name | 1-Benzyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)












